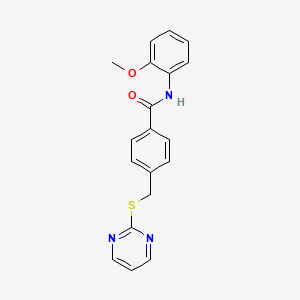

N-(2-methoxyphenyl)-4-(pyrimidin-2-ylsulfanylmethyl)benzamide

Description

Properties

IUPAC Name |

N-(2-methoxyphenyl)-4-(pyrimidin-2-ylsulfanylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S/c1-24-17-6-3-2-5-16(17)22-18(23)15-9-7-14(8-10-15)13-25-19-20-11-4-12-21-19/h2-12H,13H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMECRCKHHDKMTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CSC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-(pyrimidin-2-ylsulfanylmethyl)benzamide typically involves a multi-step process:

-

Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 4-(chloromethyl)benzoic acid with an amine derivative under basic conditions to form the benzamide linkage.

-

Introduction of the Pyrimidinylsulfanylmethyl Group: : The next step involves the introduction of the pyrimidinylsulfanylmethyl group. This can be done by reacting the benzamide intermediate with a pyrimidin-2-ylthiol in the presence of a suitable base, such as sodium hydride, to facilitate the nucleophilic substitution reaction.

-

Methoxylation: : Finally, the methoxy group is introduced by methylation of the phenolic hydroxyl group using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidinylsulfanylmethyl group, leading to the formation of sulfoxides or sulfones.

-

Reduction: : Reduction reactions can target the nitro group (if present) or the carbonyl group in the benzamide moiety, converting them to amines or alcohols, respectively.

-

Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution Reagents: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2), sulfonating agents (SO3/H2SO4)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines, alcohols

Substitution: Nitro derivatives, halogenated compounds, sulfonated derivatives

Scientific Research Applications

N-(2-methoxyphenyl)-4-(pyrimidin-2-ylsulfanylmethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-(pyrimidin-2-ylsulfanylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites on proteins, modulating their activity. The methoxyphenyl group can enhance lipophilicity, aiding in membrane permeability, while the pyrimidinylsulfanylmethyl group can participate in hydrogen bonding and van der Waals interactions, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural-Activity Relationship (SAR) Insights

- 2-Methoxyphenyl Group : Common in dopamine receptor ligands (), this group enhances binding through hydrophobic and hydrogen-bonding interactions.

- Pyrimidine vs. Benzimidazole : Pyrimidine-based compounds (Target, ) may exhibit stronger base-pairing interactions in nucleic acid targets, whereas benzimidazole derivatives () are more suited for protein-DNA interaction modulation.

- Thioether Linkage : The sulfur atom in the target compound could reduce oxidative degradation compared to ether or ester linkages (), improving metabolic stability .

Research Findings and Data Gaps

- Crystallographic Data : Analogs like N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide () exhibit chair-conformation piperazine rings and intramolecular hydrogen bonds, which stabilize their 3D structures. Similar analysis is needed for the target compound .

- Biological Activity: While the target compound’s pyrimidine-thioether motif is novel, its biological profile remains uncharacterized. Testing against viral proteases (e.g., HIV-1 Vif) or kinases (e.g., c-Met) is warranted, based on related compounds’ activities ().

Biological Activity

N-(2-methoxyphenyl)-4-(pyrimidin-2-ylsulfanylmethyl)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring , a benzamide moiety , and a methoxyphenyl group . Its molecular formula is , indicating a significant molecular weight and complexity that may influence its interactions in biological systems. The presence of functional groups such as thio, oxo, and amino substituents suggests diverse chemical reactivity and potential therapeutic applications.

Biological Activity Overview

Research indicates that compounds with structural similarities to this compound exhibit various biological activities, including:

- Anticancer Properties : Similar compounds have shown efficacy against various cancer cell lines, suggesting that this compound may also possess anticancer properties.

- Antimicrobial Activity : Studies have indicated potential antimicrobial effects, which could be beneficial in treating infections.

- Neuroleptic Effects : Some benzamide derivatives are known for their neuroleptic activity, which may be relevant for psychiatric applications.

The mechanisms of action for this compound may involve:

- Interaction with Nucleic Acids : The pyrimidine ring may facilitate interactions with DNA or RNA, potentially influencing gene expression or replication processes.

- Enzyme Modulation : The compound may act as an inhibitor or modulator of key enzymes involved in metabolic pathways, impacting cellular signaling and function.

- Receptor Binding : Similar compounds have demonstrated the ability to bind to specific receptors, which could mediate their biological effects.

Case Studies

- Anticancer Activity : A study on structurally related compounds indicated that they inhibited the proliferation of cancer cells in vitro. For instance, derivatives with similar functional groups showed IC50 values in the micromolar range against breast cancer cell lines .

- Antimicrobial Efficacy : Research demonstrated that benzamide derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were reported as low as 32 µg/mL for some derivatives .

- Neuroleptic Activity : In animal models, certain benzamide compounds were evaluated for their effects on apomorphine-induced stereotyped behavior. Compounds showed varying degrees of antistereotypic activity, with some being significantly more potent than established neuroleptics .

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.